

Eserethole: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: *Eserethol*

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Executive Summary

Eserethole, a critical intermediate in the total synthesis of the acetylcholinesterase inhibitor physostigmine, holds a significant place in the history of organic chemistry. Its discovery was the subject of a notable scientific debate in the 1930s. While not a naturally occurring product itself, its synthesis was a pivotal step towards the laboratory production of physostigmine, an alkaloid derived from the Calabar bean (*Physostigma venenosum*). This document provides a comprehensive overview of the discovery, synthesis, and known properties of **Eserethole**, tailored for a technical audience.

Discovery and Historical Context

The discovery of **Eserethole** is a compelling story of scientific rivalry and meticulous chemical investigation. In the 1930s, two eminent research groups were independently pursuing the total synthesis of physostigmine. One group was led by the American chemist Percy Julian at Howard University, and the other by the British chemist Sir Robert Robinson at Oxford University.^{[1][2]}

Both groups reported the synthesis of a key intermediate, which they identified as d,l-**eserethole**. However, the physical and chemical properties of the compounds synthesized by the two groups were markedly different.^[2] Percy Julian, confident in his synthetic route, boldly challenged the findings of the more established Sir Robert Robinson. Ultimately, Julian's

synthesis was proven to be correct, as the melting point of his **eserethole** was consistent with that expected for the true intermediate required for the synthesis of physostigmine.[2] This achievement was a landmark in natural product synthesis and solidified Julian's reputation as a brilliant organic chemist.[2]

Physicochemical Properties

Eserethole is a red to dark red semi-solid at room temperature.[1] It is a nitrogen-containing heterocyclic compound with a unique bicyclic structure, incorporating both an indole and a pyrrole ring system.[1] Due to its role as a reactive intermediate, it is typically stored at low temperatures under inert conditions.[3]

Property	Value	Reference
Chemical Formula	C ₁₅ H ₂₂ N ₂ O	[1]
Molar Mass	246.35 g/mol	[1]
Appearance	Red to Dark Red Semi-Solid	[1]
Solubility	Sparingly soluble in chloroform; Slightly soluble in ethanol	[1]
Storage	253 K under inert conditions	[3]

Spectroscopic Data:

While several sources mention the characterization of **Eserethole** by various spectroscopic methods, detailed and publicly available assigned ¹H and ¹³C NMR data are scarce in the reviewed literature. The provided patent US5519144A states that the synthesized intermediates and the final product were identified and characterized by I.R., H¹ NMR, and mass spectra, but the specific spectral data is not included in the document.[1]

Synthesis of Eserethole

Eserethole is not isolated from a natural source; it is a synthetic intermediate. The following workflow and protocol are based on the process described in U.S. Patent 5,519,144A, which provides a more detailed procedure compared to the historical academic publications.[1]

Synthetic Workflow

The synthesis is a multi-step process starting from 1,3-dimethyl-5-hydroxy-oxindole. The workflow involves acylation, reaction with chloroacetonitrile, hydrolysis, ethoxylation, cyclization, and finally, methylation to yield **Eserethole**.

Caption: Synthetic workflow for **Eserethole** as described in U.S. Patent 5,519,144A.

Experimental Protocol (Adapted from US Patent 5,519,144A)[1]

Step 1: Acylation of 1,3-dimethyl-5-hydroxy-oxindole (II) to 1,3-dimethyl-5-acyloxy-oxindole (III)

- To a flask at room temperature, add glacial acetic acid (50 ml), acetic anhydride (68.7 g; 0.674 mole), and 1,3-dimethyl-5-hydroxy-oxindole (II) (75 g; 0.421 mole).
- Add 96% H₂SO₄ (3 g) to the suspension.
- Heat the mixture to 75°C for 30 minutes.
- Without cooling, slowly pour the solution into a water-ice mixture (500 ml).
- Stir for 30 minutes.
- Filter the solid and dry it in a vacuum oven at 40°C overnight to yield 1,3-dimethyl-5-acyloxy-oxindole (III).

Step 2: Synthesis of 1,3-dimethyl-3-cyanomethyl-5-acyloxy-oxindole (IV)

- This step involves the reaction of compound (III) with chloroacetonitrile. The patent suggests this can be carried out using sodium ethoxide in ethanol or in a liquid-liquid double phase with chiral phase transfer catalysts.

Step 3: Hydrolysis and Ethoxylation to 1,3-dimethyl-3-cyanomethyl-5-ethoxy-oxindole (V)

- Place isopropanol (270 ml) and compound (IV) (89 g; 0.345 mole) into a flask with a mechanical stirrer.

- Heat the mixture to 45°C.
- Add 30% NaOH (110 g; 0.86 mole) over approximately 45-60 minutes.
- Stir the solution for 30 minutes.
- Slowly add diethyl sulfate (84.7 g; 0.55 mole) over about 2 hours, ensuring the solution remains alkaline.
- Keep the resulting solution under stirring overnight.
- Cool to 20°C and slowly pour into a water-ice mixture (2000 ml).
- Filter the solid, wash with water, and dry in a vacuum oven at 40°C overnight to yield compound (V).

Step 4: Cyclization to O-ethyl-nor-eseroline (VI)

- The patent describes the cyclization of the product from the previous step by treatment with sodium bis-(methoxy-ethoxy)aluminum hydride to give O-ethyl-nor-eseroline (VI).

Step 5: Methylation to **Eserethole** (VII)

- To a flask under nitrogen at room temperature, add methanol (600 ml), crude (VI) (40 g), and paraformaldehyde (21.5 g; 0.72 mole).
- Reflux the mixture for 1 hour.
- Cool to 20°C and add solid sodium borohydride (9.7 g; 0.255 mole) portionwise over 1.5-2 hours.
- Stir the resulting solution at 20°C for one hour.
- Remove the solvent under vacuum.
- Add water to the residue and extract with n-heptane (3 x 200 ml).
- The organic extract is then further purified to yield racemic **eserethole**.

Biological Activity and Signaling Pathways

Eserethole itself is primarily valued as a synthetic intermediate. However, some commercial sources have indicated that it exhibits biological activity, notably as an inhibitor of poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme crucial for DNA repair mechanisms. The scientific literature supporting this specific activity for **Eserethole** is not extensive. The broader class of physostigmine analogs is known to interact with acetylcholinesterase.[4][5]

Given the limited direct evidence for **Eserethole**'s mechanism of action, a general overview of PARP-1 inhibition is presented as a potential, though not definitively established, pathway.

Potential Signaling Pathway: PARP-1 Inhibition

PARP-1 is a key enzyme in the DNA damage response. Upon detecting a single-strand break in DNA, PARP-1 becomes activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation serves as a scaffold to recruit other DNA repair proteins to the site of damage. PARP inhibitors typically act by competing with the NAD⁺ substrate at the catalytic site of PARP-1, thereby preventing the formation of PAR chains and hindering the DNA repair process.

Caption: A generalized signaling pathway for PARP-1 activation and its putative inhibition by **Eserethole**.

Conclusion

Eserethole remains a compound of significant historical and chemical interest. Its synthesis was a critical step in the total synthesis of physostigmine and a testament to the ingenuity of early 20th-century organic chemists. While its own biological activities are not extensively documented in peer-reviewed literature, its role as a key building block in the creation of pharmacologically active molecules is undisputed. This guide provides a foundational understanding of **Eserethole** for researchers and professionals in the field of drug discovery and development. Further research would be beneficial to fully elucidate the potential biological activities and mechanisms of action of **Eserethole** and its derivatives.

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